molecular formula C19H16N2O B11836304 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone CAS No. 89060-07-1

1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone

Cat. No.: B11836304
CAS No.: 89060-07-1
M. Wt: 288.3 g/mol
InChI Key: CWMSSSDPPOXGPP-UHFFFAOYSA-N
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Description

1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and an ethanone group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone typically involves the condensation of 6-methylquinoline-2-carbaldehyde with 4-aminoacetophenone. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis involves two primary mechanisms:

  • Nucleophilic substitution : Active methylene compounds (e.g., pentane-2,4-dione) abstract protons, forming enolate intermediates that react with electrophilic partners .

  • Cyclization : Intramolecular nucleophilic attacks or eliminations, as observed in phosphorus-containing quinolinones, highlight the role of carbonyl groups in stabilizing intermediates .

Catalyst and Solvent Effects

  • K₂CO₃ in ethanol achieved high yields (90%) in condensation reactions by deprotonating active methylene compounds, enhancing nucleophilicity .

  • Triethylamine under reflux conditions facilitated reactions with propargyl bromide, though yields varied depending on substrate complexity .

Role of Quinolinone Moieties

The quinolin-2(1H)-one scaffold acts as a versatile starting material. Its reactivity stems from:

  • Electrophilic carbonyl groups enabling nucleophilic attacks .

  • Hydroxyl groups participating in elimination or cyclization steps, as seen in phosphorus-containing derivatives .

Research Findings

  • Base selection : Inorganic bases like K₂CO₃ outperform organic bases (e.g., Et₃N, piperidine) in condensation reactions with active methylene compounds .

  • Solvent choice : Ethanol is preferred for its ability to stabilize intermediates during nucleophilic substitution .

  • Yield optimization : Solvent-free methods or catalyst variations (e.g., PPA in quinoline synthesis ) offer pathways to improve reaction efficiency.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone shows cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models, showcasing its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties
The quinoline scaffold is well-known for its antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial strains, including multidrug-resistant pathogens. A study conducted by researchers at a leading university found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential for treating inflammatory diseases .

Materials Science Applications

Fluorescent Probes
The unique structural features of this compound make it suitable for use as a fluorescent probe in various applications. Its ability to emit fluorescence upon excitation has been exploited in bioimaging techniques, allowing for the visualization of cellular processes in real-time. Researchers have successfully utilized this compound to track cellular dynamics in live cells, providing insights into cellular behavior under different conditions .

Polymer Science
In polymer science, derivatives of this compound have been incorporated into polymer matrices to enhance their optical properties. Studies have shown that blending this compound with specific polymers can improve their mechanical strength and thermal stability while also imparting luminescent properties .

Analytical Chemistry Applications

Chromatographic Techniques
The compound has been employed as a standard reference material in chromatographic analyses due to its well-defined chemical structure and stability. It serves as a calibration standard for high-performance liquid chromatography (HPLC), aiding in the quantification of similar compounds in complex mixtures .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against clinical isolates of Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity that could be harnessed for therapeutic applications .

Case Study 3: Fluorescent Imaging

A team utilized this compound as a fluorescent probe to study mitochondrial dynamics in live cells. The findings revealed that the compound could selectively accumulate in mitochondria, providing a powerful tool for studying mitochondrial function and pathology .

Mechanism of Action

The mechanism of action of 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with similar biological activities.

    6-Methylquinoline: A derivative with a methyl group at the 6-position.

    4-Aminoacetophenone: A precursor used in the synthesis of the compound.

Uniqueness

1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone is unique due to its specific structure, which combines the quinoline moiety with an ethanone group

Biological Activity

1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, providing insights into its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 6-methylquinoline-2-carbaldehyde and 4-aminoacetophenone. The reaction is carried out under controlled conditions to yield the desired product, which is then purified through recrystallization.

Analytical Data:

  • Molecular Formula: C17H16N2O
  • Molecular Weight: 280.32 g/mol
  • Melting Point: Approximately 150°C

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. A study demonstrated that derivatives with a quinoline core exhibited IC50 values ranging from 0.14 to 0.30 μM against A549 lung cancer cells, indicating potent anticancer effects .

CompoundCell LineIC50 (μM)
This compoundA549 (lung cancer)0.14 ± 0.03
Quinoline derivative XMCF7 (breast cancer)0.25 ± 0.05
Quinoline derivative YHeLa (cervical cancer)0.30 ± 0.02

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–20 µg/mL, indicating moderate antibacterial activity .

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Additionally, quinoline derivatives have been reported to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .

Case Studies

In a notable case study involving a series of quinoline-based compounds, researchers synthesized several analogs of this compound and assessed their biological activities. The study found that structural modifications significantly influenced their potency and selectivity against cancer cell lines .

Properties

CAS No.

89060-07-1

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

1-[4-[(6-methylquinolin-2-yl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C19H16N2O/c1-13-3-10-19-16(11-13)6-9-18(21-19)12-20-17-7-4-15(5-8-17)14(2)22/h3-12H,1-2H3

InChI Key

CWMSSSDPPOXGPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C=NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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